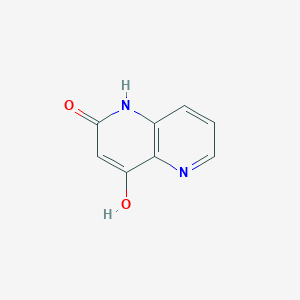

4-hydroxy-1,5-naphthyridin-2(1H)-one

Description

Overview of Naphthyridinone Scaffolds in Heterocyclic Chemistry

Naphthyridines, also referred to as diazanaphthalenes, represent a class of heterocyclic compounds characterized by a bicyclic system containing two pyridine (B92270) rings. nih.gov There are six possible isomers of naphthyridine, depending on the relative positions of the two nitrogen atoms. nih.gov These scaffolds are considered "privileged structures" in medicinal chemistry, a concept that describes molecular frameworks that are capable of binding to multiple biological targets, thus serving as versatile platforms for drug discovery. nih.gov

The inherent chemical properties of naphthyridinone scaffolds have established them as important building blocks in the pharmaceutical and agrochemical industries, as well as in the development of materials like fluorescent probes. researchgate.netresearchgate.net Their structural resemblance to quinolines and isoquinolines contributes to their diverse reactivity and wide range of applications. researchgate.netmdpi.com

Significance of the 1,5-Naphthyridinone Isomer in Advanced Chemical Research

Among the various isomers, the 1,5-naphthyridine (B1222797) framework has garnered significant attention in the scientific community. nih.govnih.govresearchgate.net Derivatives of 1,5-naphthyridine are of considerable importance in medicinal chemistry because they exhibit a wide array of biological activities. nih.govnih.govresearchgate.net The versatile applications for these compounds extend into synthetic organic chemistry, where they serve as crucial intermediates. mdpi.comnih.gov The reactivity of the 1,5-naphthyridine core shows similarities to that of quinolines, allowing for a variety of chemical transformations such as electrophilic and nucleophilic substitutions. mdpi.com

Focus on 4-Hydroxy-1,5-naphthyridin-2(1H)-one as a Key Research Target

Within the 1,5-naphthyridine family, this compound has emerged as a compound of specific interest, particularly in the field of antiviral research. A significant body of work has centered on the synthesis and evaluation of its derivatives as potent inhibitors of the HIV integrase enzyme, a crucial target for anti-HIV therapies. acs.orgacs.orgnih.gov

The synthesis of this core structure and its analogues can be achieved through established chemical reactions. The Gould-Jacobs reaction, for instance, provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives through the condensation of 3-aminopyridine (B143674) with diethyl methylenemalonate followed by thermal cyclization. mdpi.com Further research has focused on developing efficient methodologies for synthesizing related structures, such as 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitriles, which serve as valuable intermediates for creating diverse chemical libraries. researchgate.net

Current Academic Research Trends and Fundamental Inquiries for the Compound

Current research on this compound is heavily concentrated on its potential as a scaffold for medicinal agents. A primary trend involves the detailed investigation of structure-activity relationships (SAR) to optimize its biological effects. acs.orgnih.gov For example, extensive studies have been conducted on 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives to understand how different substituents at the N-1, C-3, and 7-benzyl positions influence their efficacy as HIV integrase inhibitors. acs.orgacs.orgnih.gov

A key finding from this research was the marked increase in antiviral activity when moving from carboxylic ester analogues to carboxamide congeners at the C-3 position. acs.orgacs.org This highlights a fundamental inquiry in the field: the strategic modification of the core scaffold to enhance potency and improve pharmacokinetic properties. Research has demonstrated that specific substitutions, such as an N-(2-methoxyethyl)carboxamide moiety, can significantly reduce plasma protein binding, a critical factor in drug development. nih.gov The development of novel and efficient synthetic routes to access these complex molecules remains an active and fundamental area of academic inquiry. mdpi.comacs.org

Interactive Data Tables

Table 1: Investigated Positions for Substituent Effects on 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one

| Position | Type of Substituent Investigated | Observed Impact on Activity | Reference |

| N-1 | Hydrogen, Isobutyl, Cyclopropylmethyl, Methyl | N-1 methyl substitution improved both enzyme inhibition and antiviral activity. | acs.org |

| C-3 | Carboxylic Esters, Carboxamides | Carboxamide congeners showed more potent antiviral activity in cellular assays. | acs.orgacs.org |

| 7-Benzyl | Substituted and Unsubstituted Benzyl Groups | A 7-benzyl substituent was found to be critical for potent enzyme inhibition. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-5-2-1-3-9-8(5)6/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYPFQDZOGVWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716256 | |

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60058-16-4 | |

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 1,5 Naphthyridin 2 1h One and Its Derivatives

Cyclization Reactions for Naphthyridinone Ring System Formation

The construction of the 1,5-naphthyridinone core is predominantly achieved through cyclization reactions that form one of the two pyridine (B92270) rings. These methods often start from a pre-existing, suitably substituted pyridine ring and build the second ring onto it.

Friedländer Reaction and Related Condensation Protocols

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their heterocyclic analogs, including naphthyridines. researchgate.net The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or malonate derivative). researchgate.net This condensation is typically catalyzed by either an acid or a base. researchgate.net

In the context of 1,5-naphthyridine (B1222797) synthesis, a 3-aminopyridine-4-carbaldehyde or a related derivative serves as the starting material. The general mechanism proceeds through an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the new pyridine ring. researchgate.net The reaction conditions can be tailored to favor specific outcomes, with catalysts ranging from traditional acids and bases to more modern approaches using ionic liquids or metal catalysts to improve yields and sustainability. organic-chemistry.org

Key Features of the Friedländer Reaction:

| Feature | Description |

| Starting Materials | o-Aminoaryl aldehyde/ketone and a compound with an active methylene (B1212753) group. |

| Catalysts | Acids (e.g., H₂SO₄, TsOH), Bases (e.g., NaOH, KOH, piperidine), Lewis acids, Ionic Liquids. researchgate.netorganic-chemistry.org |

| Reaction Conditions | Typically involves heating in a suitable solvent. organic-chemistry.org |

| Mechanism | Aldol condensation followed by intramolecular cyclization and dehydration. researchgate.net |

Skraup Synthesis Approaches Utilizing Substituted Pyridine Precursors

The Skraup synthesis is another venerable method for the preparation of quinolines, which has been successfully adapted for the synthesis of naphthyridines. nih.gov The classic Skraup reaction involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. nih.gov For the synthesis of 1,5-naphthyridines, 3-aminopyridine (B143674) is the key precursor. nih.gov

The reaction mechanism is complex but is understood to involve the in situ dehydration of glycerol to acrolein by the sulfuric acid. nih.gov This is followed by a Michael addition of the 3-aminopyridine to the acrolein. Subsequent cyclization, dehydration, and oxidation of the resulting dihydro-naphthyridine intermediate yield the aromatic 1,5-naphthyridine ring system. arkat-usa.org Various modifications to the classical conditions have been developed to improve yields and safety, including the use of alternative catalysts and oxidizing agents. nih.gov

Typical Reagents in Skraup Synthesis for 1,5-Naphthyridines:

| Reagent | Role |

| 3-Aminopyridine | The nitrogen-containing aromatic precursor. nih.gov |

| Glycerol | Source of the three-carbon chain for the new ring. nih.gov |

| Sulfuric Acid | Catalyst for dehydration and cyclization. nih.gov |

| Oxidizing Agent | (e.g., Nitrobenzene, Iodine, KMnO₄) Aromatizes the dihydro-intermediate. nih.gov |

Gould-Jacobs Reaction for the Preparation of 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction is a particularly effective method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and has been widely applied to the preparation of 4-hydroxy-1,5-naphthyridines. nih.gov This multi-step process begins with the condensation of an aniline, or in this case, a 3-aminopyridine, with an alkoxymethylenemalonic ester, most commonly diethyl ethoxymethylenemalonate. researchgate.net

This initial condensation is followed by a thermal cyclization of the resulting anilidomethylenemalonate intermediate. researchgate.net The high temperatures required for this intramolecular cyclization promote a 6-electron sigmatropic rearrangement, leading to the formation of the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. researchgate.net Subsequent hydrolysis of the ester and decarboxylation affords the target 4-hydroxy-1,5-naphthyridin-2(1H)-one. researchgate.net The reaction conditions, particularly the temperature of the cyclization step, can significantly influence the yield and purity of the product. researchgate.net

Steps in the Gould-Jacobs Reaction:

| Step | Transformation | Typical Conditions |

| 1. Condensation | 3-Aminopyridine + Diethyl ethoxymethylenemalonate → Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Heating, often without solvent. nih.gov |

| 2. Cyclization | Thermal intramolecular cyclization of the intermediate. | High temperatures (e.g., in Dowtherm A or diphenyl ether). researchgate.net |

| 3. Hydrolysis | Ester to carboxylic acid. | Basic conditions (e.g., NaOH). |

| 4. Decarboxylation | Carboxylic acid to the final product. | Heating. |

Intramolecular Cyclization of N-Arylcinnamamides under Specific Conditions

The intramolecular cyclization of N-arylcinnamamides is a known method for the synthesis of quinolin-2(1H)-ones. organic-chemistry.org This strategy can be conceptually extended to the synthesis of 1,5-naphthyridin-2(1H)-ones by using an N-(pyridin-3-yl)cinnamamide as the substrate. The reaction typically proceeds via an electrophilic cyclization of the cinnamoyl group onto the pyridine ring.

This transformation often requires the presence of a strong acid or a Lewis acid to activate the carbonyl group and facilitate the intramolecular Friedel-Crafts-type reaction. The success of this approach is dependent on the nucleophilicity of the pyridine ring and the specific reaction conditions employed to promote the cyclization over potential side reactions. While this method is well-established for carbocyclic systems, its application to the synthesis of 1,5-naphthyridinones is less commonly reported, and the specific conditions would require careful optimization.

Electrocyclic Ring Closure Reactions Involving N-(3-Pyridyl)aldimines and Alkynes

A more modern approach to the synthesis of the 1,5-naphthyridine scaffold involves an electrocyclic ring closure reaction. Specifically, the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can lead to the formation of 1,5-naphthyridines. nih.gov

The proposed mechanism suggests a stepwise [4+2]-cycloaddition. The Lewis acid activates the aldimine, making it more susceptible to nucleophilic attack by the alkyne. This is followed by an electrocyclic ring closure of the resulting 3-azatriene intermediate. Subsequent prototropic tautomerization and aromatization lead to the final 1,5-naphthyridine product. This method offers a convergent approach to assembling the bicyclic system from relatively simple starting materials.

Key Aspects of the Electrocyclic Ring Closure:

| Component | Role |

| N-(3-Pyridyl)aldimine | Provides the pyridine ring and one nitrogen of the new ring. nih.gov |

| Alkyne | Provides the remaining carbon atoms for the new ring. nih.gov |

| Lewis Acid (e.g., BF₃·Et₂O) | Activates the aldimine and catalyzes the cycloaddition. nih.gov |

Synthesis via Reaction of Oxazinones with Active Methylene Compounds

The reaction of pyridyloxazinones with active methylene compounds presents a viable route to 4-hydroxy-1,5-naphthyridin-2(1H)-ones. While the direct synthesis from a 1,5-naphthyridine-based oxazinone is not extensively detailed, the analogous reaction of 2-methyl-4H-pyrido[2,3-d] nih.govoxazin-4-one with active methylene compounds to form 4-hydroxy-1,8-naphthyridin-2(1H)-ones provides a strong precedent for this methodology.

In this synthetic strategy, the active methylene compound, such as diethyl malonate or ethyl cyanoacetate, acts as a nucleophile, attacking the oxazinone ring. This is followed by ring opening and subsequent intramolecular cyclization to form the new pyridone ring of the naphthyridinone system. The reaction conditions typically involve a base to deprotonate the active methylene compound and facilitate the initial nucleophilic attack. This method allows for the introduction of various substituents at the 3-position of the naphthyridinone core, depending on the choice of the active methylene compound.

Cycloaddition Reaction Strategies

Cycloaddition reactions offer a powerful and convergent approach to assemble the 1,5-naphthyridine framework, often establishing multiple stereocenters with high control.

Aza-Diels-Alder (Povarov) Reactions for Tetrahydro-1,5-naphthyridine Derivatives.nih.govnih.gov

The aza-Diels-Alder reaction, specifically the Povarov reaction, is a prominent method for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene. nih.gov The process is often catalyzed by Lewis acids and proceeds in a regio- and stereoselective manner, affording tetrahydro-1,5-naphthyridines. nih.gov Subsequent aromatization of these cycloadducts can yield the fully aromatic 1,5-naphthyridine core. nih.gov

Mechanochemical approaches to the aza-vinylogous Povarov reaction have also been developed, providing an alternative to conventional solution-phase synthesis. mdpi.com These methods can produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines, which are valuable precursors for further synthetic transformations. mdpi.com

Intramolecular Diels-Alder Reactions of Alkynyl Precursors for Fused Systems.nih.gov

Intramolecular Diels-Alder (IMDA) reactions provide an efficient route to construct fused 1,5-naphthyridine systems. In this strategy, a diene and a dienophile are tethered within the same molecule. For instance, the reaction of o-furyl(allylamino)pyridines can lead to the formation of 5,6-dihydrobenzo[c] nih.govnih.govnaphthyridines. nih.gov Similarly, intramolecular aza-Diels-Alder reactions of precursors containing a propargyl triple bond, activated by a catalyst like indium chloride, can yield fused systems such as 6H-chromeno[4,3-b] nih.govnih.govnaphthyridines. nih.gov These reactions often proceed with high efficiency and can generate complex polycyclic structures in a single step. nih.gov

Metal-Catalyzed Coupling Reactions in Naphthyridinone Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for both the construction of the naphthyridine ring and its subsequent derivatization.

Palladium-Mediated Cross-Coupling Methods for Naphthyridine Ring Construction.nih.govnih.gov

Palladium-catalyzed reactions, such as the Heck and Stille couplings, are utilized in the synthesis of the 1,5-naphthyridine ring. nih.gov The Heck reaction of an appropriate aminopyridine can lead to an intermediate that cyclizes to form the 1,5-naphthyridine skeleton. nih.gov In a similar vein, the Stille cross-coupling reaction between a chloronitropyridine and an organotin reagent has been employed to construct the 1,5-naphthyridine ring system. nih.gov These methods are valued for their ability to form carbon-carbon bonds under relatively mild conditions.

Suzuki Cross-Coupling Reactions for Derivatization of the 1,5-Naphthyridine Core.connectjournals.comresearchgate.net

The Suzuki cross-coupling reaction is a widely used method for the derivatization of the 1,5-naphthyridine core. connectjournals.comresearchgate.net This palladium-catalyzed reaction involves the coupling of a halogenated 1,5-naphthyridine with a boronic acid or its ester. connectjournals.comresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the naphthyridine scaffold with high yields. connectjournals.comresearchgate.net For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids to produce a diverse library of 1,5-naphthyridine derivatives. connectjournals.comresearchgate.net This reaction has also been instrumental in the synthesis of fused 1,5-naphthyridine systems, such as in the preparation of pyridonaphthyridinones where a Suzuki coupling is a key step. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for 1,5-Naphthyridine Derivatization

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Palladium catalyst | Substituted 1,5-naphthyridines | connectjournals.com, researchgate.net |

| 8-Bromo-7-fluoro-2-methoxy nih.govnih.govnaphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Not specified | 8-(Pyridin-2-yl)-7-fluoro-2-methoxy nih.govnih.govnaphthyridine | nih.gov |

Strategic Functional Group Introduction and Modification

The introduction and modification of functional groups on the 1,5-naphthyridine core are crucial for fine-tuning the properties of the final compounds. Halogenation of hydroxyl-1,5-naphthyridines is a common strategy to introduce a good leaving group, which can then be displaced by various nucleophiles. nih.gov For instance, a 4-hydroxy-1,5-naphthyridine can be converted to a 4-chloro-1,5-naphthyridine (B1297630) using reagents like phosphorus oxychloride. nih.gov This chloro derivative can then undergo nucleophilic substitution with amines or other nucleophiles to introduce diversity at that position. nih.gov

Another important modification is N-alkylation. The nitrogen atoms in the 1,5-naphthyridine ring can be alkylated using alkyl halides in the presence of a base. nih.gov This allows for the introduction of various substituents at the nitrogen positions, further expanding the chemical space of accessible derivatives. nih.gov

Electrophilic Substitution Reactions on the Naphthyridine Ring

The reactivity of the 1,5-naphthyridine ring system in electrophilic substitution reactions is influenced by the presence of the two nitrogen atoms, which are deactivating. nih.gov However, the introduction of an electron-donating hydroxyl group at the C4-position can modulate the reactivity of the ring, making it more susceptible to electrophilic attack.

Common electrophilic substitution reactions such as halogenation and nitration can be performed on the this compound scaffold. For instance, bromination of 4-hydroxy-1,5-naphthyridines can be achieved by refluxing the substrate with phosphorus tribromide. nih.gov Similarly, chlorination can be carried out using reagents like phosphorus oxychloride. nih.gov These halogenated derivatives serve as versatile intermediates for further functionalization.

| Reagent | Position of Substitution | Product | Reference |

| Phosphorus tribromide | Varies | Bromo-4-hydroxy-1,5-naphthyridinone | nih.gov |

| Phosphorus oxychloride | Varies | Chloro-4-hydroxy-1,5-naphthyridinone | nih.gov |

Nucleophilic Substitution Reactions via Halo-Naphthyridine Intermediates

A highly effective strategy for the functionalization of the this compound ring involves the initial conversion of the hydroxyl group into a halogen, which then acts as a good leaving group for subsequent nucleophilic substitution reactions. nih.gov The hydroxyl group can be transformed into a chloro or bromo group using standard halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) for chlorination, and phosphorus tribromide (PBr₃) for bromination. nih.gov

These halo-naphthyridine intermediates are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups onto the naphthyridine core. For example, amination can be achieved by reacting the chloro-derivative with various amines. nih.gov Thiolation can also be accomplished through reaction with sulfur nucleophiles. nih.gov This two-step sequence provides a powerful tool for creating libraries of substituted this compound derivatives.

| Halo-Naphthyridine Intermediate | Nucleophile | Product | Reference |

| 4-Chloro-1,5-naphthyridin-2(1H)-one | Amines | 4-Amino-1,5-naphthyridin-2(1H)-one derivatives | nih.gov |

| 4-Chloro-1,5-naphthyridin-2(1H)-one | Thiols | 4-Thio-1,5-naphthyridin-2(1H)-one derivatives | nih.gov |

| 4-Bromo-1,5-naphthyridin-2(1H)-one | Alkoxides | 4-Alkoxy-1,5-naphthyridin-2(1H)-one derivatives | nih.gov |

N-Alkylation and Other N-Functionalization Strategies for Naphthyridinones

The nitrogen atom at the 1-position of the this compound ring is a key site for functionalization. N-alkylation is a common strategy to introduce various alkyl and aryl groups, which can significantly impact the biological activity of the molecule. nih.gov This reaction is typically carried out by treating the naphthyridinone with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway. nih.gov

Beyond simple alkylation, other N-functionalization strategies can be employed. These include N-acylation, N-sulfonylation, and the introduction of other functional groups through reactions with various electrophiles. nih.gov These modifications allow for the fine-tuning of the electronic and steric properties of the molecule.

| Naphthyridinone Substrate | Alkylating/Functionalizing Agent | Base | Product | Reference |

| This compound | Alkyl halide (e.g., CH₃I) | K₂CO₃, NaH | 1-Alkyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | nih.govnih.gov |

| This compound | Acyl chloride (e.g., CH₃COCl) | Pyridine | 1-Acyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | nih.gov |

| This compound | Sulfonyl chloride (e.g., TsCl) | Triethylamine | 1-Sulfonyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | nih.gov |

Regioselective Synthetic Approaches for Specific Substituent Patterns

Achieving specific substituent patterns on the this compound core often requires regioselective synthetic strategies. The Gould-Jacobs reaction is a classical and effective method for constructing the 4-hydroxynaphthyridine skeleton. nih.govmdpi.com This reaction involves the condensation of a 3-aminopyridine derivative with a diethyl α-cyanomalonate or a similar active methylene compound, followed by thermal cyclization. researchgate.net By choosing appropriately substituted 3-aminopyridines, one can control the substitution pattern on the pyridine ring portion of the final naphthyridinone product.

For instance, using a substituted 3-aminopyridine in the Gould-Jacobs reaction will result in a correspondingly substituted this compound. This approach allows for the regioselective introduction of substituents at positions 5, 6, 7, and 8 of the naphthyridine ring system.

| 3-Aminopyridine Derivative | Active Methylene Compound | Resulting Substituent Pattern on Naphthyridinone | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Unsubstituted at C5, C6, C7, C8 | nih.govmdpi.com |

| 5-Methyl-3-aminopyridine | Diethyl ethoxymethylenemalonate | 7-Methyl substituted | researchgate.net |

| 6-Chloro-3-aminopyridine | Diethyl ethoxymethylenemalonate | 8-Chloro substituted | researchgate.net |

Exploration of Modern Synthetic Techniques

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rasayanjournal.co.in In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times for key steps such as the Gould-Jacobs cyclization. researchgate.net The use of microwave heating can lead to more efficient and environmentally friendly synthetic protocols. nih.gov

For example, the synthesis of 4-hydroxy- nih.govrasayanjournal.co.innaphthyridine-3-carbonitrile derivatives has been successfully achieved using microwave irradiation, with reaction times being significantly shorter compared to conventional heating methods. researchgate.net This technique allows for rapid access to a variety of substituted naphthyridinone analogs.

| Reaction Type | Reactants | Microwave Conditions (Power, Temp, Time) | Product Yield | Reference |

| Cyclization | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Varies | High | researchgate.net |

| Derivatization | Substituted 1,8-naphthyridin-4-ol, Chloroacetyl chloride | 420 W | Improved | rasayanjournal.co.in |

Visible-Light-Induced Cyclization Processes

Visible-light photoredox catalysis has gained prominence as a mild and sustainable method for constructing complex molecular architectures. mdpi.com While specific examples for the direct synthesis of this compound using this technique are still emerging, the principles of visible-light-induced cyclization are applicable to the formation of related heterocyclic systems. These reactions often proceed through radical intermediates, offering unique reactivity and selectivity compared to traditional thermal methods.

For instance, visible-light-catalyzed synthesis of fused 1,5-naphthyridine derivatives has been reported, demonstrating the potential of this approach for constructing the core naphthyridine scaffold. mdpi.com The development of visible-light-induced methods for the synthesis of this compound would represent a significant advancement in the field, offering a greener and more efficient synthetic route.

| Reactants | Photocatalyst/Conditions | Product Type | Reference |

| 3-Isocyano-2-phenylquinoline, Bromobenzene | Rhodamine 6G, Visible light | Dibenzo[b,h] nih.govrasayanjournal.co.innaphthyridine | mdpi.com |

Chemical Reactivity and Transformation of 4 Hydroxy 1,5 Naphthyridin 2 1h One Scaffolds

Oxidation Reactions to Generate Corresponding Naphthyridine Derivatives

The oxidation of the 1,5-naphthyridine (B1222797) ring system can lead to various products, including N-oxides or fully aromatized derivatives from partially saturated precursors. While specific oxidation studies starting directly from 4-hydroxy-1,5-naphthyridin-2(1H)-one are not extensively detailed in the reviewed literature, related oxidative processes on the 1,5-naphthyridine scaffold provide insight into its general behavior.

One notable reaction is the N-oxidation of the parent 1,5-naphthyridine. The use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), can form N-oxides. acs.org These N-oxide intermediates are valuable as they can activate the pyridine (B92270) ring for subsequent electrophilic and nucleophilic addition reactions. acs.org For instance, the reaction of 1,5-naphthyridine with m-CPBA followed by treatment with phosphorus oxychloride (POCl₃) can yield a mixture of chlorinated 1,5-naphthyridines. acs.org

Another significant oxidative transformation in this chemical family is the dehydrogenation or aromatization of saturated or partially saturated rings. Tetrahydro-1,5-naphthyridines can be oxidized to their corresponding aromatic 1,5-naphthyridine counterparts. acs.org This process can be achieved using various methods, including visible-light photoredox catalysis merged with cobalt catalysis, or through homogeneous catalysis with iridium complexes. acs.org

Reduction Reactions Leading to Dihydro Derivatives

The reduction of the 1,5-naphthyridine ring system, particularly the pyridinone moiety, is a key strategy for producing dihydro and tetrahydro derivatives. Catalytic hydrogenation is a primary method for achieving this transformation.

Research has demonstrated the successful asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral cationic ruthenium-diamine complexes as catalysts. nih.gov This reaction selectively reduces one of the two pyridine rings, yielding the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with high efficiency and excellent enantioselectivity. nih.govthieme-connect.com In cases where the substituents at the 2- and 6-positions are different, the more electron-rich pyridine ring is typically reduced selectively. thieme-connect.com The choice of catalyst system is crucial for controlling the regioselectivity of the hydrogenation. Studies have shown that homogeneous ruthenium catalysts and heterogeneous palladium catalysts can exhibit orthogonal reactivity, allowing for the selective reduction of either ring in the fused system based on catalyst choice. acs.org

These hydrogenation methods are valuable for creating chiral heterocyclic building blocks and complex molecular scaffolds like 1,5-diaza-cis-decalins. nih.govthieme-connect.com

| Reaction | Catalyst System | Product | Key Findings |

| Asymmetric Hydrogenation | Chiral cationic Ruthenium-diamine complexes | 1,2,3,4-Tetrahydro-1,5-naphthyridines | High conversion and up to 99% enantiomeric excess (ee). nih.gov |

| Selective Hydrogenation | Homogeneous Ruthenium or Heterogeneous Palladium | Tetrahydronaphthyridines | Orthogonal selectivity; either ring can be reduced by choosing the appropriate catalyst. acs.org |

Substitution Reactions at Nitrogen Atoms and the Keto Group

The this compound scaffold possesses two primary sites for substitution reactions: the nitrogen atom of the pyridinone ring (N1) and the C4-hydroxy group, which is in tautomeric equilibrium with the C4-keto form.

N-Alkylation: The nitrogen atom of the pyridinone ring can act as a nucleophile and readily react with electrophiles such as alkyl halides. acs.orgnih.gov This N-alkylation reaction typically proceeds in the presence of a base, such as cesium carbonate, to furnish the corresponding N-alkyl-substituted 1,5-naphthyridinones. acs.org This reaction is a common strategy for introducing a wide range of functional groups and modifying the scaffold's properties. nih.gov

Substitution at the Keto/Hydroxy Group: The C4-hydroxy group is a versatile functional handle. While direct O-alkylation is a plausible transformation, a more synthetically significant reaction is the conversion of this hydroxyl group into a halogen. This transformation, detailed in the following section, converts the hydroxyl into an excellent leaving group, thereby activating the C4 position for subsequent nucleophilic substitution reactions.

| Reaction Site | Reagents | Product Type |

| Nitrogen (N1) | Alkyl halides (e.g., 2-bromoethanol, 1-bromooctane), Base (e.g., Cs₂CO₃) | N-alkylated 1,5-naphthyridinones acs.org |

| Keto/Hydroxy Group (C4) | Phosphoryl Halides (e.g., POCl₃) | 4-Halo-1,5-naphthyridin-2(1H)-ones acs.orgnih.gov |

Halogenation of Hydroxy-1,5-naphthyridine and its Naphthyridinones

Halogenation is one of the most important transformations for hydroxy-1,5-naphthyridines and their naphthyridinone tautomers. The conversion of the hydroxyl or carbonyl group into a halide creates a reactive intermediate that is essential for building more complex molecules. acs.orgnih.gov

A frequently employed method for halogenation involves reacting the naphthyridinone scaffold with phosphoryl halides or phosphorus pentahalides. acs.orgnih.gov Treating 1,5-naphthyridin-2(1H)-ones or 1,5-naphthyridine-4(1H)-ones with reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ effectively replaces the carbonyl oxygen with a chlorine atom. acs.orgnih.gov This reaction proceeds through a presumed dihalophosphate intermediate and is a standard procedure for synthesizing chloro-1,5-naphthyridines. For example, the chlorination of a 1,5-naphthyridine-2(1H)-one with POCl₃ yields the corresponding 2-chloro-1,5-naphthyridine. acs.orgnih.gov

Direct halogenation methods are also utilized, particularly for introducing bromine or for specific chlorination reactions. Commercially available 4-hydroxy-1,5-naphthyridine can undergo direct halogenation to afford 4-chloro-1,5-naphthyridine (B1297630) derivatives. acs.orgnih.gov Bromination can also be achieved, leading to the formation of bromo-1,5-naphthyridines, which are also valuable intermediates for cross-coupling reactions. acs.orgnih.gov

| Reagent | Substrate | Product | Reference |

| POCl₃ / PCl₅ | 1,5-Naphthyridin-2(1H)-one | 2-Chloro-1,5-naphthyridine | acs.orgnih.gov |

| POCl₃ | 1,5-Naphthyridine-4(1H)-one | 4-Chloro-1,5-naphthyridine | acs.orgnih.gov |

| POBr₃ | 1,5-Naphthyridinone | 2-Bromo-1,5-naphthyridine |

Reactions for the Introduction of Nucleophilic Reagents Utilizing Halo-Naphthyridine Intermediates

The halo-1,5-naphthyridine derivatives generated from halogenation reactions are excellent electrophiles for nucleophilic substitution reactions. acs.orgnih.gov The halide acts as a good leaving group, allowing for the introduction of a wide array of nucleophiles, including amines, and carbon-based nucleophiles. acs.org

A prime example is the synthesis of amino-1,5-naphthyridines. 4-Chloro-1,5-naphthyridines readily react with various primary and secondary amines to yield the corresponding 4-amino-1,5-naphthyridine derivatives. acs.org These amination reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. For instance, 4-chloro-1,5-naphthyridine can be converted with 3-(2-nitro-1-imidazolyl)-propylamine to prepare a 4-amino substituted product. acs.org Similarly, direct amination of 4-chloro-1,5-naphthyridine has been used as a key step in the synthesis of pharmacologically relevant ligands. acs.org

Beyond nitrogen nucleophiles, carbon-based nucleophiles can also be employed. For example, the sulfoxide (B87167) derivative of a 1,5-naphthyridine has been shown to react with lithiated indene (B144670) (Li-Ind) to form a new carbon-carbon bond, yielding an indenyl-1,5-naphthyridine derivative. acs.org

| Halo-Naphthyridine Intermediate | Nucleophile | Product Type |

| 4-Chloro-1,5-naphthyridine | Various Amines | 4-Amino-1,5-naphthyridines acs.org |

| 2-Chloro-1,5-naphthyridine | Ammonia / Amines | 2-Amino-1,5-naphthyridines acs.org |

| 1,5-Naphthyridine Sulfoxide | Lithiated Indene | Indenyl-1,5-naphthyridine acs.org |

Specific Derivatization Strategies at Key Ring Positions (e.g., C-3, C-7)

The functionalization of the this compound scaffold at the C-3 and C-7 positions is a key strategy for creating new chemical entities. Research has demonstrated effective methods for introducing substituents at these positions, significantly altering the properties of the parent molecule.

Derivatization at the C-3 Position: A primary strategy for functionalization at the C-3 position is the introduction of a carbonitrile (cyano) group. This is achieved through a cyclization reaction involving 3-aminopyridine (B143674) and a suitable three-carbon component like ethyl 2-cyano-3-ethoxyacrylate. This process directly yields 4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile, a versatile intermediate for further chemical transformations.

Derivatization at the C-7 Position: The C-7 position is particularly amenable to substitution, allowing for the introduction of various electron-donating and electron-withdrawing groups. Starting from substituted 3-aminopyridines, a range of 7-substituted-4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitriles has been synthesized. This approach involves reacting a 5-substituted-pyridin-3-amine with ethyl 2-cyano-3-ethoxyacrylate, followed by a heat-assisted intramolecular cyclization in a high-boiling solvent like Dowtherm A. This methodology has been successful in producing derivatives with amino, methyl, methoxy, fluoro, and chloro substituents at the C-7 position. The yields for these reactions vary depending on the substituent.

The following table summarizes the synthesis of various C-7 substituted 4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile derivatives.

| Substituent (R) at C-7 | Compound Name | Yield (%) |

| H | 4-Hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile | 72 |

| NH₂ | 7-Amino-4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile | 68 |

| CH₃ | 4-Hydroxy-7-methyl- acs.orgacs.orgnaphthyridine-3-carbonitrile | 70 |

| OCH₃ | 4-Hydroxy-7-methoxy- acs.orgacs.orgnaphthyridine-3-carbonitrile | 65 |

| F | 7-Fluoro-4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile | 62 |

| Cl | 7-Chloro-4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitrile | 64 |

This table is based on data from a study on the synthesis of 4-hydroxy- acs.orgacs.orgnaphthyridine-3-carbonitriles.

Beyond these direct approaches, a common strategy for functionalizing naphthyridine rings involves first converting the hydroxyl group at the C-4 position into a better leaving group, such as a halide. nih.gov Treatment of 4-hydroxy-1,5-naphthyridines with reagents like phosphorus oxychloride (POCl₃) can yield 4-chloro-1,5-naphthyridine derivatives. nih.gov This chloro-substituted intermediate is highly valuable for introducing a variety of nucleophiles onto the naphthyridine ring, enabling a broader scope of derivatization. nih.gov

Formation of Metal Complexes with this compound as Ligands

While specific studies detailing the use of this compound as a ligand for metal complex formation are not extensively documented in the reviewed literature, the broader family of 1,5-naphthyridines exhibits well-established coordination chemistry. The parent 1,5-naphthyridine scaffold contains two nitrogen donor atoms which, due to their geometric arrangement, typically cannot bind to the same metal center simultaneously. nih.gov This makes them excellent candidates for acting as either monodentate or, more commonly, as bridging ligands that link multiple metal centers. nih.govresearchgate.net

The coordination behavior of the 1,5-naphthyridine core has been explored with various transition metals:

Gold (Au): Mononuclear gold(III) complexes with the general formula [AuCl₃(1,5-naph)] have been synthesized and characterized. nih.govrsc.org In these complexes, the 1,5-naphthyridine acts as a monodentate ligand, coordinating to the gold center through one of its nitrogen atoms. nih.govrsc.org Dinuclear gold(III) complexes where the 1,5-naphthyridine serves as a bridging ligand have also been investigated for their potential biological applications. researchgate.net

Platinum (Pt): New dinuclear platinum(II) complexes with the general formula {Pt(L)Cl}₂(μ-1,5-nphe)₂ have been reported, where 1,5-naphthyridine (1,5-nphe) functions as an aromatic bridging ligand between two platinum centers. nih.gov

Ruthenium (Ru): The 1,5-naphthyridine unit has been successfully used as a linker to construct a variety of bis-bidentate and tridentate bridging ligands for dinuclear Ruthenium(II) complexes. acs.orgacs.org These complexes have been studied for their electrochemical and photophysical properties, highlighting the role of the naphthyridine bridge in mediating communication between the metal centers. acs.orgacs.org

Silver (Ag): Polynuclear silver(I) complexes have been synthesized where 1,5-naphthyridine acts as a bridging ligand between two Ag(I) ions. researchgate.net

Zirconium (Zr): The formation of a complex between a 1,5-naphthyridin-8-yl-functionalized cyclopentadiene (B3395910) ligand and Zr(NMe₂)₄ has been studied, where the N1 atom of the naphthyridine ring coordinates to the zirconium center. nih.gov

This extensive use of the parent 1,5-naphthyridine scaffold as both a monodentate and bridging ligand suggests a strong potential for this compound and its derivatives to form stable metal complexes. The presence of the hydroxyl and carbonyl oxygen atoms in the specific structure could offer additional coordination sites, potentially allowing for chelation and the formation of even more complex and stable metallo-organic structures.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-hydroxy-1,5-naphthyridin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In the ¹H NMR spectrum of naphthyridinone derivatives, the chemical shifts (δ) of the protons are influenced by their electronic environment. Protons attached to the aromatic rings typically appear in the downfield region (generally δ 6.5-9.0 ppm), with their precise shifts and coupling patterns providing information about their relative positions on the bicyclic system. The proton of the hydroxyl group (-OH) and the proton on the nitrogen atom (N-H) are expected to show characteristic signals that can vary in chemical shift depending on the solvent and concentration due to hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Heterocyclic Compound

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 8.29 (s, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.51 (d, J = 7.1 Hz, 2H), 7.41-7.35 (m, 3H), 7.26 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 6.76 (d, J = 7.8 Hz, 1H), 6.69 (t, J = 7.8 Hz, 1H), 5.76 (s, 1H) | 163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 |

Data for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one is provided for illustrative purposes to show typical chemical shift ranges for similar heterocyclic systems. rsc.org

Infrared (IR) Spectroscopy for the Identification of Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the amide in the pyridinone ring would also appear in this region. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the lactam (cyclic amide) in the 2-one form. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The presence and position of these bands can help confirm the tautomeric form of the molecule in the solid state.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) that corresponds to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such heterocyclic compounds may involve the loss of small neutral molecules like CO, HCN, or radicals from the ring system. The analysis of these fragment ions helps to piece together the structure of the parent molecule. While specific EI-MS data for the target compound is not available, the general principles of fragmentation in related carbonyl compounds can be applied to predict its behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy in the Context of Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems and for investigating tautomeric equilibria.

This compound can exist in tautomeric forms, primarily the 4-hydroxy-2(1H)-one form and the 1,5-naphthyridine-2,4(1H,5H)-dione form. These tautomers have different electronic structures and, therefore, will exhibit distinct UV-Vis absorption spectra. By measuring the UV-Vis spectrum in different solvents or at different pH values, the position of the tautomeric equilibrium can be investigated. The study of related compounds like 4,4′-dihydroxy-1,1′-naphthaldazine has demonstrated the utility of UV-Vis spectroscopy in identifying the coexistence of multiple tautomers in solution. nih.gov The different tautomeric forms will have different absorption maxima (λmax), and the relative intensities of these bands can be used to estimate the ratio of the tautomers present. nih.govsonar.ch

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to determine its exact solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

This technique would definitively confirm which tautomeric form is present in the crystal lattice. Furthermore, it would reveal details about hydrogen bonding networks and crystal packing, which are important for understanding the physical properties of the compound. While the crystal structure for the exact target compound is not available in the provided search results, studies on related compounds like 4-hydroxy-1-methylquinolin-2(1H)-one have been conducted, providing valuable insights into the structural features of similar heterocyclic systems.

Photoluminescence (PL) and Electroluminescence (EL) Characterization for Naphthyridinone-Containing Complexes

Photoluminescence (PL) and electroluminescence (EL) are phenomena related to the emission of light from a substance. PL is the emission of light after the absorption of photons, while EL is the emission of light in response to an electric current. These properties are particularly relevant for materials used in organic light-emitting diodes (OLEDs).

While this compound itself may not be strongly luminescent, its derivatives and metal complexes can exhibit interesting PL and EL properties. For instance, platinum(II) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have been synthesized and characterized as emitters in OLEDs. rsc.org The PL and EL spectra of these complexes provide information about the energy of the emitted light and the efficiency of the light-emission process. The performance of OLEDs based on naphthyridine derivatives has been shown to be promising, with high external quantum efficiencies reported. acs.org Characterization of these complexes involves measuring their emission wavelengths, quantum yields, and the performance of OLED devices fabricated with them. rsc.orgresearchgate.net

Table 2: Electroluminescence Data for a Naphthyridine-Based OLED Emitter

| Emitter | Maximum External Quantum Efficiency (%) | Maximum Luminance (cd/m²) | Emission Color |

| Naphthyridine-based TADF emitter | 29.9 | 33,540 | Not Specified |

Data for a naphthyridine-based thermally activated delayed fluorescence (TADF) emitter is provided to illustrate the potential of this class of compounds in OLEDs. acs.org

Theoretical and Computational Investigations of 4 Hydroxy 1,5 Naphthyridin 2 1h One

Tautomerism Studies in 4-Hydroxy-1,5-naphthyridin-2(1H)-one

Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of the chemistry of this compound. The presence of multiple proton donor and acceptor sites allows for the existence of several tautomeric forms, primarily involving keto-enol and amine-imine equilibria.

The structure of this compound allows for several potential prototropic tautomers. The most significant equilibrium is between the hydroxy-pyridone form (enol-keto), the dihydroxy form (enol-enol), and the dioxo form (keto-keto). These interconversions involve the migration of protons between the oxygen and nitrogen atoms of the heterocyclic rings. libretexts.orgnih.gov

The primary tautomeric forms considered in computational studies are:

This compound (Enol-Keto, A): Generally considered the most stable form.

1,2-dihydro-2,4-dihydroxy-1,5-naphthyridine (Enol-Enol, B): An enolic form that benefits from the aromaticity of one of the rings. taylorandfrancis.com

1,5-dihydro-1,5-naphthyridine-2,4-dione (Keto-Keto, C): A diketone form.

The equilibrium between these forms is dynamic and crucial for understanding the molecule's reactivity and biological interactions. youtube.com The stability of these tautomers is dictated by a balance of factors including aromaticity, intramolecular hydrogen bonding, and electronic effects. libretexts.orgmasterorganicchemistry.com

| Tautomeric Form | Description | Key Structural Features |

|---|---|---|

| A: this compound | Enol-Keto | Features a hydroxyl group at C4 and a carbonyl group at C2. Often the most stable tautomer. |

| B: 1,2-dihydro-2,4-dihydroxy-1,5-naphthyridine | Enol-Enol | Contains two hydroxyl groups at C2 and C4, leading to a fully aromatic pyridine (B92270) ring. |

| C: 1,5-dihydro-1,5-naphthyridine-2,4-dione | Keto-Keto | Features two carbonyl groups at C2 and C4. |

The position of the tautomeric equilibrium is highly sensitive to both structural modifications (substituents) and environmental conditions (solvent polarity). nih.gov

Solvent Polarity: The solvent environment plays a significant role in stabilizing or destabilizing different tautomers. sonar.chnih.gov Polar protic solvents, such as water or ethanol, can stabilize more polar tautomers (like keto forms) through hydrogen bonding. researchgate.net Conversely, non-polar solvents tend to favor less polar tautomers, such as enol forms, which can be stabilized by intramolecular hydrogen bonds. masterorganicchemistry.comsonar.ch Studies on similar heterocyclic systems like 4-hydroxyquinolines have shown that increasing solvent polarity can shift the equilibrium towards the keto form. researchgate.net

Substituents: The electronic nature of substituents on the naphthyridine ring can alter the relative acidities and basicities of the proton donor and acceptor sites, thereby influencing tautomeric preference. nih.gov Electron-donating groups can increase the electron density on the nitrogen or oxygen atoms, affecting their proton affinity. Conversely, electron-withdrawing groups can decrease electron density, favoring the migration of a proton away from that site. nih.gov This principle is used to fine-tune the properties of related compounds for specific applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the structures and relative stabilities of tautomers. nih.govruc.dk Methods like B3LYP, often paired with extensive basis sets such as 6-311++G(d,p), are commonly used to optimize the geometries of different tautomers and calculate their energies. researchgate.netruc.dk

Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra for the different tautomeric forms. nih.govnih.gov By comparing the calculated spectra with experimental data, researchers can identify which tautomers are present in solution. nih.govresearchgate.net These calculations typically show that the 4-hydroxy-2(1H)-one form is the most stable tautomer in both the gas phase and in various solvents, which is consistent with experimental observations for related hydroxy-azaheterocycles. researchgate.net

| Computational Method | Application in Tautomerism Studies | Typical Findings |

|---|---|---|

| DFT (e.g., B3LYP) | Geometry optimization and calculation of relative energies of tautomers. | Predicts the most stable tautomeric form and quantifies energy differences between isomers. researchgate.net |

| PCM (Polarizable Continuum Model) | Simulates the effect of different solvents on tautomer stability. researchgate.net | Shows how solvent polarity shifts the tautomeric equilibrium. sonar.ch |

| TD-DFT | Calculation of electronic excitation energies and simulation of UV-Vis spectra. nih.gov | Helps in the experimental identification of tautomers present in a sample by matching theoretical and experimental spectra. researchgate.net |

Computational Elucidation of Reaction Mechanisms (e.g., [4+2]-Cycloaddition Pathways)

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. For the synthesis of the 1,5-naphthyridine (B1222797) core, cycloaddition reactions are a key strategy. nih.gov DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. nih.gov

For instance, the aza-Diels-Alder ([4+2]-cycloaddition) reaction, a common method for constructing nitrogen-containing heterocycles, has been studied computationally. nih.gov Theoretical investigations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org These studies analyze the orbital interactions between the diene and dienophile to explain the observed regioselectivity and stereoselectivity. researchgate.net By calculating the energy barriers for different possible pathways, computational models can predict the most likely reaction outcome, guiding synthetic efforts. mdpi.com

Electronic Structure Analysis and Molecular Orbital Theory

Understanding the electronic structure of this compound is fundamental to explaining its chemical behavior. Computational analysis provides detailed information about electron distribution and molecular orbitals.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups, along with the ring nitrogen atoms, are expected to be regions of negative potential, while the hydrogen atoms of the N-H and O-H groups are regions of positive potential. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Analysis of the HOMO and LUMO compositions reveals which atoms are most involved in these frontier orbitals, predicting sites of reaction.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Computational methods are increasingly used to derive Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For naphthyridine derivatives, which have shown a wide range of biological activities, computational SAR studies can accelerate the drug discovery process. nih.govmdpi.com

By calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a series of related naphthyridine analogs, quantitative structure-activity relationship (QSAR) models can be built. These models use statistical methods to create a mathematical equation linking the descriptors to observed biological activity, such as enzyme inhibition or antimicrobial potency. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test, thereby saving time and resources. For example, in a series of 8-hydroxy-1,6-naphthyridines, SAR studies revealed that the hydroxyl group was crucial for antiparasitic activity. nih.gov

Molecular Interaction Mechanisms and Biological Target Modulation

General Principles of Interaction with Molecular Targets, Enzymes, and Receptors

The interaction of 4-hydroxy-1,5-naphthyridin-2(1H)-one and its derivatives with molecular targets is governed by a combination of factors inherent to its chemical structure. The core bicyclic system, containing both hydrogen bond donors and acceptors, can engage in specific hydrogen bonding patterns within the active sites of enzymes or the binding pockets of receptors. The aromatic nature of the naphthyridinone core also allows for non-covalent interactions such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity.

Molecular Mechanisms of HIV Integrase Inhibition

Derivatives of this compound have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle. acs.orgnih.gov These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the integration of the viral DNA into the host genome. acs.org

Binding Interactions and the Critical Role of Substituents (e.g., 7-benzyl, C-3 carboxamide)

Structure-activity relationship studies have revealed the critical importance of specific substituents on the this compound core for potent HIV integrase inhibition. A 7-benzyl substituent has been found to be crucial for high enzyme inhibitory potency. acs.orgnih.gov This hydrophobic group is believed to engage in favorable interactions within a hydrophobic pocket of the enzyme's active site. nih.gov

Furthermore, the nature of the substituent at the C-3 position significantly influences the compound's activity. Both carboxylic ester and carboxamide groups at this position have resulted in compounds with low nanomolar IC50 values in HIV integrase strand transfer assays. acs.orgnih.gov Specifically, an N-(2-methoxyethyl)carboxamide moiety at the C-3 position has been shown to reduce the effects of plasma protein binding in vitro, which is a desirable pharmacokinetic property. acs.orgnih.gov

| Compound | Substituent at C-3 | Substituent at C-7 | HIV Integrase Inhibition (IC50) |

|---|---|---|---|

| Analog 1 | Carboxylic Ester | Benzyl | Low Nanomolar |

| Analog 2 | Carboxamide | Benzyl | Low Nanomolar |

| Analog 3 | N-(2-methoxyethyl)carboxamide | Benzyl | Potent Antiviral Activity |

Metal Chelation by the Hydroxylated Naphthyridinone Nucleus in Integrase Inhibition

A fundamental aspect of the mechanism of action for these HIV integrase inhibitors is the chelation of divalent metal ions, typically magnesium (Mg²⁺), in the enzyme's active site. researchgate.netfrontiersin.org The catalytic activity of HIV integrase is dependent on these metal ions. The this compound core contains a triad (B1167595) of coplanar oxygen atoms that can effectively coordinate with the two Mg²⁺ ions in the catalytic center. researchgate.netnih.gov This chelation displaces the viral DNA from the active site, thereby blocking the strand transfer reaction. researchgate.net This metal-binding function is a crucial feature for many reported HIV integrase inhibitors. researchgate.netfrontiersin.org

Proposed Molecular Targets and Mechanisms for Antitubercular Activity

Recent studies have explored the potential of 1,5-naphthyridin-2(1H)-one derivatives as antitubercular agents. Molecular docking studies have suggested that these compounds may exert their activity by targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR). bohrium.comasianpubs.org DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme would disrupt these vital cellular processes, leading to bacterial cell death. The proposed binding interactions with DHFR include hydrogen bonds and hydrophobic interactions. bohrium.com

| Compound Derivative | Proposed Target | Activity (MIC) against M. tuberculosis |

|---|---|---|

| 1,5-Naphthyridin-2(1H)-one based 1,2,3-triazole (3-cyano substituted) | Dihydrofolate Reductase | 4.0 μg/ml |

| 1,5-Naphthyridin-2(1H)-one based 1,2,3-triazole (4-cyano substituted) | Dihydrofolate Reductase | 4.0 μg/ml |

| 1,5-Naphthyridin-2(1H)-one based carbohydrazide (B1668358) (3-cyano) | Dihydrofolate Reductase | 4 µg/mL |

| 1,5-Naphthyridin-2(1H)-one based carbohydrazide (4-cyano) | Dihydrofolate Reductase | 8 µg/mL |

Kinase Inhibition Mechanisms: Interactions with MET, c-Kit, and VEGFR-2

Derivatives of the broader naphthyridinone scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. While the 2,7-naphthyridinone scaffold has been proposed as a lead structure for MET inhibitors, certain 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have demonstrated potent inhibitory activity against c-Kit and VEGFR-2 kinases. nih.govnih.govdntb.gov.ua Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinases. nih.govnih.gov The interactions likely involve hydrogen bonds with key amino acid residues in the hinge region of the kinase domain and hydrophobic interactions within the ATP-binding pocket.

| Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 9k (8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative) | c-Kit | 8.5 nM |

| Compound 10l (8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative) | VEGFR-2 | 56.5 nM |

| Compound 10r (8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative) | VEGFR-2 | 31.7 nM |

Mechanistic Studies of Human Caseinolytic Peptidase P (hClpP) Activation

Small molecules with a acs.orgasianpubs.org-naphthyridinone scaffold, which is structurally related to the 1,5-naphthyridinone core, have been identified as potent activators of human caseinolytic peptidase P (hClpP). nih.gov hClpP is a mitochondrial protease involved in the degradation of misfolded proteins, and its activation can induce apoptosis in cancer cells. nih.govuniba.it

Mechanism studies on representative compounds indicate that they can potently bind to and activate hClpP. nih.gov This activation promotes the degradation of hClpP substrates, leading to an integrated stress response and subsequent apoptosis in certain cancer cell lines. nih.gov Some activators are thought to mimic the natural chaperone ClpX, which is involved in the recognition and unfolding of substrates for degradation by ClpP. nih.gov For instance, the small molecule D9 has been shown to interact with a unique aromatic amino acid network in hClpP, which is crucial for controlling its activity and substrate turnover. nih.gov

Application as Fluorescent Probes: Mechanism of Environmental Sensitivity and Conformational Reporting in Biophysical Studies

The intrinsic photophysical properties of the 1,5-naphthyridin-2(1H)-one scaffold have led to its exploration as a core structure for the development of fluorescent probes. A key characteristic of such probes is their environmental sensitivity, which allows for the monitoring of changes in the local microenvironment, such as polarity. While direct and extensive research on this compound as a fluorescent probe is not widely documented, studies on closely related 1,5-naphthyridin-2(1H)-one-based fluorophores have demonstrated their potential in biophysical studies.

A notable example is a fluorescent amino acid incorporating a 1,5-naphthyridin-2(1H)-one-based fluorophore, which is also a structural component of the fluorescent natural products amarastelline A and nigakinone. researchgate.net This fluorophore exhibits a solvent-polarity-dependent shift in its fluorescence emission, with a noticeable change in the ratio of fluorescence intensity at 370 nm and 480 nm. researchgate.net This ratiometric response is highly advantageous for quantitative measurements as it is less susceptible to variations in probe concentration or excitation intensity.

The mechanism behind such environmental sensitivity in fluorophores often involves changes in the electronic charge distribution in the excited state upon interaction with the surrounding solvent molecules. For many solvatochromic dyes, an intramolecular charge transfer (ICT) process is responsible for the observed changes in fluorescence. In a polar environment, the excited state with a larger dipole moment is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The extent of this shift is dependent on the polarity of the solvent. While the precise mechanism for the 1,5-naphthyridin-2(1H)-one core has not been definitively elucidated in the available literature, it is plausible that a similar ICT mechanism is at play, where the electron-donating and electron-accepting moieties within the molecule facilitate a change in dipole moment upon excitation.

Conformational reporting is another potential application of fluorescent probes, where changes in the conformation of a biomolecule, such as a protein, can be detected by alterations in the fluorescence signal of a covalently attached or closely associated probe. These changes can manifest as shifts in emission wavelength, intensity, or fluorescence lifetime. The environmental sensitivity of the 1,5-naphthyridin-2(1H)-one core suggests its potential for use in conformational reporting. If the probe is strategically positioned within a biomolecule, any conformational change that alters the local environment of the probe (e.g., exposure to a more hydrophobic or hydrophilic region) would be expected to produce a corresponding change in its fluorescence output. However, specific studies demonstrating the use of this compound or its derivatives for conformational reporting in biophysical studies are not yet prominent in the scientific literature.

Modulation of Cellular Processes at the Molecular Pathway Level

The 1,5-naphthyridin-2(1H)-one scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous derivatives of this core structure that can modulate various cellular processes at the molecular pathway level. While research on the specific biological activities of this compound is still emerging, a significant body of work on its derivatives highlights the therapeutic potential of this chemical class.

Derivatives of the 1,5-naphthyridin-2(1H)-one core have been shown to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. This broad spectrum of activity stems from the ability of these compounds to interact with specific enzymes and signaling pathways that are crucial for cellular function and disease progression.

Antiviral Activity:

One of the most well-documented applications of this scaffold is in the development of antiviral agents. Specifically, derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase. This enzyme is essential for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. By inhibiting this key step in the viral life cycle, these compounds effectively block viral replication. The mechanism of action involves the chelation of metal ions in the active site of the integrase enzyme, thereby preventing it from carrying out its catalytic function.

Anticancer Activity:

In the realm of oncology, the 1,5-naphthyridin-2(1H)-one scaffold has been utilized to create inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway. In many cancers, other DNA repair pathways are deficient, making the cancer cells highly dependent on PARP-1 for survival. Inhibition of PARP-1 in such cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Furthermore, naturally occurring 1,5-naphthyridine (B1222797) derivatives, such as canthin-6-one (B41653), have demonstrated anticancer properties. Canthin-6-one has been shown to induce apoptosis (programmed cell death) in human myeloid leukemia cells. mdpi.com This is achieved by arresting the cell cycle and activating the molecular machinery responsible for dismantling the cell in a controlled manner, thus preventing the proliferation of cancerous cells.

Anti-inflammatory Activity:

The anti-inflammatory potential of 1,5-naphthyridine derivatives has also been explored. Canthin-6-one, for instance, has been found to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70). mdpi.com These cytokines play a central role in orchestrating the inflammatory response. By downregulating their production, canthin-6-one can dampen the inflammatory cascade, suggesting its potential for the treatment of inflammatory diseases. The mechanism likely involves the modulation of signaling pathways that control the expression of these inflammatory genes, such as the NF-κB pathway.

The following table summarizes the modulation of cellular processes by derivatives of the 1,5-naphthyridin-2(1H)-one scaffold:

| Derivative Class | Target/Application | Molecular Pathway/Mechanism of Action |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one Derivatives | HIV-1 Integrase Inhibitors | Inhibition of viral DNA integration into the host genome by chelating metal ions in the enzyme's active site. |

| Substituted 1,5-Naphthyridin-2(1H)-ones | PARP-1 Inhibitors (Anticancer) | Induction of synthetic lethality in DNA repair-deficient cancer cells by inhibiting the DNA damage response pathway. |

| Canthin-6-one | Anticancer | Induction of apoptosis and cell cycle arrest in leukemia cells. mdpi.com |

| Canthin-6-one | Anti-inflammatory | Reduction of pro-inflammatory cytokine (TNF-α, IL-1β, IL-12p70) production. mdpi.com |

These examples underscore the versatility of the this compound core structure as a platform for the design of novel therapeutic agents that can selectively modulate key cellular pathways involved in a variety of diseases.

Advanced Research Perspectives and Future Directions for 4 Hydroxy 1,5 Naphthyridin 2 1h One

Rational Design and Synthesis of Next-Generation Naphthyridinone-Based Scaffolds

The rational design of new molecules centered on the 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffold is a cornerstone of modern drug discovery and materials science. This approach relies on a deep understanding of structure-activity relationships (SAR) to create next-generation compounds with enhanced potency, selectivity, and favorable physicochemical properties.

A key strategy involves the targeted modification of the core structure at various positions. For instance, studies on N-1 substituted 1,5-naphthyridin-2-one analogs have led to the identification of potent novel bacterial topoisomerase inhibitors (NBTIs). ontosight.ainih.gov SAR studies in this area have demonstrated that the nature of the substituent at the N-1 position is critical for antibacterial potency and spectrum. The substitution of the N-1 position with groups like cyanomethyl has been shown to yield compounds with improved activity against a range of bacteria. ontosight.ainih.gov

Another important synthetic handle is the hydroxyl group at the C-4 position. This group can be converted into a good leaving group, such as a halide, through reactions with reagents like phosphorus oxychloride (POCl₃). ekb.egmdpi.com These resulting halo-1,5-naphthyridines serve as versatile intermediates, allowing for the introduction of various nucleophiles to generate diverse libraries of compounds. ekb.egmdpi.com This strategy has been pivotal in developing new kinase inhibitors and other biologically active molecules. mdpi.com

Furthermore, scaffold hopping—the replacement of a central molecular core with a chemically different but functionally similar one—has been employed to design novel naphthyridinone-based compounds. This approach has successfully led to the discovery of potent MET kinase inhibitors derived from a 1,6-naphthyridinone scaffold, highlighting the interchangeability and potential of different naphthyridinone isomers in rational drug design. mdpi.com The synthesis of precursors like 4-hydroxy- nih.govacs.orgnaphthyridine-3-carbonitriles provides useful intermediates for further elaboration and the creation of complex, next-generation scaffolds. mdpi.com

| Position of Substitution | Substituent Type | Impact on Activity |

|---|---|---|

| N-1 | Cyanomethyl | Improved potency and spectrum |

| C-7 | Fluorine | Often enhances potency |

Discovery and Development of Novel Chemical Reactivity Pathways and Catalytic Applications

The inherent reactivity of the this compound skeleton provides a rich playground for discovering novel chemical transformations. The reactivity pattern of 1,5-naphthyridines shares similarities with quinolines, making them susceptible to electrophilic substitution, nucleophilic substitution, oxidation, and reduction reactions. ekb.eg